molecular formula C26H22N2O7 B2840131 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 872613-28-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2840131
CAS RN: 872613-28-0
M. Wt: 474.469
InChI Key: PVVYITZBMFJIMJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O7 and its molecular weight is 474.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin-3 Receptor Antagonists Research into benzofuran and benzodioxin derivatives has led to the development of compounds with high affinity for serotonin-3 (5-HT3) receptors. One study highlighted the synthesis of several 3-substituted 5-chloro-2-methoxybenzamides, leading to compounds more potent than existing 5-HT3 receptor antagonists. For example, one compound demonstrated especially potent antagonistic activity against the von Bezold-Jarisch reflex in rats, indicating a potential application in managing conditions related to serotonin regulation (Kuroita, Sakamori, & Kawakita, 1996).

Anti-inflammatory and Analgesic Agents A study on compounds derived from visnaginone and khellinone, including novel benzodifuranyl derivatives, revealed significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation The antimicrobial properties of benzofuran and benzodioxin derivatives have been explored through the synthesis and evaluation of various compounds. For instance, one study synthesized compounds with potential antibacterial activity by interfering with bacterial cell division, targeting the FtsZ protein. This research opened avenues for developing new antibacterial agents against resistant strains (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Antioxidant Activities Compounds containing benzofuran and benzodioxin scaffolds have shown promise as antioxidants. A new benzamide isolated from endophytic Streptomyces demonstrated antioxidant activity, hinting at the therapeutic potential of these compounds in oxidative stress-related diseases (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Synthetic Routes and Chemical Diversity The development of synthetic routes for benzofuran and benzodioxin derivatives is critical for exploring their biological activities. Studies have proposed efficient protocols for creating libraries of compounds based on these scaffolds, enabling the exploration of their potential in various biological applications. Such synthetic advancements contribute significantly to drug discovery and development efforts (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O7/c1-31-20-9-5-7-17(23(20)32-2)25(29)28-22-16-6-3-4-8-18(16)35-24(22)26(30)27-15-10-11-19-21(14-15)34-13-12-33-19/h3-11,14H,12-13H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYITZBMFJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide

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